molecular formula C21H17NO B022828 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 10464-31-0

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine

Cat. No.: B022828
CAS No.: 10464-31-0
M. Wt: 299.4 g/mol
InChI Key: HPCYLTILMWPHLP-UHFFFAOYSA-N
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Description

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is an organic compound that belongs to the class of dibenzazepines. It is characterized by a fused tricyclic structure with a benzyl group and a ketone functional group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, altering their catalytic activity. The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. By altering the activity of key signaling molecules, this compound can induce changes in cellular behavior, such as proliferation, migration, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves the formation of a stable complex, which can alter the conformation and activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular behavior, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can induce toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism. Additionally, this compound can influence the levels of specific metabolites, such as amino acids and nucleotides, which are critical for cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can localize to the mitochondria, where it influences cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine typically involves the reaction of dibenzazepine derivatives with benzylating agents under controlled conditions. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: A structurally related compound used as an anticonvulsant and mood stabilizer.

    Carbamazepine: Another dibenzazepine derivative with similar applications in the treatment of epilepsy and bipolar disorder.

    Imipramine: A tricyclic antidepressant with a similar core structure but different functional groups.

Uniqueness

5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is unique due to its specific benzyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

11-benzyl-6H-benzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYLTILMWPHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537990
Record name 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10464-31-0
Record name 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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